molecular formula C12H17N3O3S B2638664 Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946283-72-3

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2638664
CAS No.: 946283-72-3
M. Wt: 283.35
InChI Key: FANCRQYKQOVYQU-UHFFFAOYSA-N
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Description

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions using cyclopentylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Various nucleophiles such as amines or alkyl halides, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: The compound’s biological activity has been explored for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives to highlight its uniqueness:

    2-Aminothiazole: Known for its antimicrobial and anticancer activities, 2-aminothiazole serves as a core structure in many pharmaceuticals.

    Thiazole-4-carboxylic acid: This compound is used in the synthesis of various bioactive molecules and has applications in medicinal chemistry.

    Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory properties, making it useful in the development of therapeutic agents.

The unique combination of the cyclopentylamino group and the carbamate moiety in this compound distinguishes it from other thiazole derivatives, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-18-12(17)15-11-14-9(7-19-11)6-10(16)13-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCRQYKQOVYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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